molecular formula C4H14N4O4Pt-4 B15203668 Platinum(2+), tetraammine-, (SP-4-1)-, diacetate

Platinum(2+), tetraammine-, (SP-4-1)-, diacetate

Cat. No.: B15203668
M. Wt: 377.26 g/mol
InChI Key: LSRFSZSVSQQBRC-UHFFFAOYSA-L
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Description

Platinum(2+), tetraammine-, (SP-4-1)-, diacetate, also known as tetraammineplatinum acetate, is a coordination compound with the molecular formula Pt(NH3)4(C2H3O2)2. This compound is characterized by its platinum center bonded to four ammine (NH3) ligands and two acetate (C2H3O2) ligands. It is a white powder with a molecular weight of 381.29 g/mol.

Synthetic Routes and Reaction Conditions:

  • In-situ Preparation: Tetraammineplatinum acetate can be synthesized in situ by reacting platinum(II) chloride with ammonia and acetic acid under controlled conditions.

  • Direct Synthesis: Direct synthesis involves the reaction of platinum(II) chloride with excess ammonia and acetic acid in an aqueous solution.

Industrial Production Methods: The industrial production of tetraammineplatinum acetate typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: Tetraammineplatinum acetate can undergo oxidation reactions to form higher oxidation state platinum compounds.

  • Reduction: Reduction reactions can convert tetraammineplatinum acetate to lower oxidation state platinum complexes.

  • Substitution: Ligand substitution reactions can occur, where the ammine or acetate ligands are replaced by other ligands.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Various ligands such as chloride (Cl-), cyanide (CN-), and phosphines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidation state platinum compounds such as platinum(IV) complexes.

  • Reduction: Lower oxidation state platinum complexes such as platinum(I) complexes.

  • Substitution: Various platinum complexes with different ligands.

Scientific Research Applications

Tetraammineplatinum acetate has several scientific research applications:

  • Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydrosilylation.

  • Biology: The compound is studied for its potential biological activity, including anticancer properties.

  • Medicine: Research is ongoing to explore its use in chemotherapy and as a potential therapeutic agent.

  • Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which tetraammineplatinum acetate exerts its effects involves its interaction with biological molecules and pathways. The platinum center can bind to DNA, causing cross-linking and interfering with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs.

Molecular Targets and Pathways Involved:

  • DNA: The primary target is DNA, where the platinum complex binds and causes damage.

  • Enzymes: It may also interact with various enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

  • Cisplatin: Pt(NH3)2Cl2

  • Carboplatin: Pt(NH3)2(CBDCA)2

  • Oxaliplatin: Pt(NH3)2(Oxalate)2

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Properties

Molecular Formula

C4H14N4O4Pt-4

Molecular Weight

377.26 g/mol

IUPAC Name

azanide;platinum(2+);diacetate

InChI

InChI=1S/2C2H4O2.4H2N.Pt/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H2;/q;;4*-1;+2/p-2

InChI Key

LSRFSZSVSQQBRC-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2]

Origin of Product

United States

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